molecular formula C11H12BrF2NO B2906989 4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine CAS No. 2248316-16-5

4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine

Cat. No.: B2906989
CAS No.: 2248316-16-5
M. Wt: 292.124
InChI Key: OZYWYHIEDDWAHN-UHFFFAOYSA-N
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Description

4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a 5-bromo-2-(difluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine typically involves the bromination and difluoromethylation of a phenyl ring followed by the introduction of a morpholine moiety. One common method involves the reaction of 2-(difluoromethyl)phenylboronic acid with bromine in the presence of a palladium catalyst to form the bromo-difluoromethylated intermediate. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

4-[5-bromo-2-(difluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c12-8-1-2-9(11(13)14)10(7-8)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWYHIEDDWAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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